B1575819 Temporin 1OLb

Temporin 1OLb

Cat. No.: B1575819
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Description

The Role of Host Defense Peptides in Innate Immunity

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are crucial components of the innate immune system across a vast range of organisms, from microbes to humans. nih.gov These small, typically cationic molecules represent an ancient and evolutionarily conserved defense mechanism. conicet.gov.arresearchgate.net Their primary role is to provide a rapid and broad-spectrum defense against invading pathogens, including bacteria, fungi, and some viruses. nih.govmdpi.com HDPs can directly kill microbes by disrupting their cellular membranes or by translocating into the cell to inhibit essential processes like DNA, RNA, and protein synthesis. researchgate.net

Beyond their direct antimicrobial actions, HDPs are increasingly recognized for their immunomodulatory functions, acting as signaling molecules that bridge the innate and adaptive immune responses. nih.govmdpi.comubc.ca They can influence a variety of host cell processes, including the recruitment of immune cells like macrophages and neutrophils to sites of infection, modulation of inflammatory responses, and promotion of wound healing. nih.govubc.ca This dual functionality of direct microbial killing and immune modulation makes HDPs a fundamental element of the first line of defense against infection. mdpi.commdpi.com

Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and prolific source of a diverse array of bioactive peptides. mdpi.comnih.govbohrium.commdpi.com This is largely due to their biphasic lifestyle and permeable skin, which exposes them to a wide range of terrestrial and aquatic pathogens. bohrium.commdpi.com To counteract this constant microbial challenge, amphibian skin has evolved a sophisticated chemical defense system housed within specialized granular glands. mdpi.comfrontiersin.org When threatened or injured, these glands release a potent cocktail of substances, including biogenic amines, alkaloids, and a rich variety of peptides. mdpi.comfrontiersin.orgkosfaj.org

These secretions contain a high concentration of antimicrobial peptides, often with broad-spectrum activity. nih.gov The diversity of these peptides is vast, with different species, and even populations within a species, producing unique repertoires of peptides. mdpi.commdpi.com This chemical diversity is thought to be a strategy to combat a wide array of microorganisms and to minimize the development of microbial resistance. mdpi.com The families of peptides found in these secretions are numerous and include well-known groups such as the brevinins, dermaseptins, magainins, and temporins. mdpi.comkosfaj.org The ease of collection and the sheer variety of peptides make amphibian skin a valuable resource for the discovery of novel bioactive compounds. nih.govbohrium.com

Overview of the Temporin Family of Antimicrobial Peptides

The temporins are a large and growing family of antimicrobial peptides first identified in the European red frog, Rana temporaria. plos.orgresearchgate.net They are among the smallest known antimicrobial peptides, typically ranging from 8 to 17 amino acids in length. researchgate.netresearchgate.net Since their discovery, over 150 members of the temporin family have been identified from the skin secretions of various ranid frogs across different genera. conicet.gov.arnih.gov

Temporins are primarily known for their potent activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.complos.org While most temporins show limited activity against Gram-negative bacteria, some members, like Temporin L, are notable exceptions with a broader spectrum of activity. plos.orgnih.gov The mechanism of action for many temporins involves the perturbation and disruption of the microbial cell membrane. conicet.gov.arresearchgate.net Their small size makes them attractive candidates for chemical synthesis and modification, driving research into their potential as new antimicrobial agents. mdpi.comnih.gov

Temporins are characterized by several common structural features. They are generally short, linear peptides, most commonly 13 amino acids long, and are C-terminally amidated, a post-translational modification that is common for these peptides. plos.orgresearchgate.netnih.gov A key characteristic is their hydrophobic nature, with a high content of non-polar amino acid residues. researchgate.netplos.org

Structurally, temporins typically adopt an α-helical conformation, particularly in membrane-mimetic environments, which is crucial for their interaction with and disruption of bacterial membranes. conicet.gov.arresearchgate.netresearchgate.net They generally possess a low net positive charge at neutral pH, typically ranging from 0 to +3, due to the presence of one or more basic residues like lysine (B10760008) or arginine. conicet.gov.aracs.org This cationic nature facilitates their initial interaction with the negatively charged components of bacterial membranes. plos.org The combination of hydrophobicity and a cationic character results in an amphipathic structure in their helical form, a key determinant of their biological activity. acs.org

Temporins can be classified into different models based on the position of proline residues within their sequence, which influences their three-dimensional structure and activity. nih.gov For instance, Temporin-1OLa, a related peptide to Temporin 1OLb, belongs to a major sequence pattern and adopts a two-domain structure with a hydrophobic patch followed by an amphipathic helix. nih.gov

General Structural Features of Temporins
FeatureDescriptionReference
LengthTypically 8-17 amino acids, commonly 13. researchgate.netresearchgate.net
StructureLinear, C-terminally amidated. researchgate.netresearchgate.net
ConformationAdopts an amphipathic α-helical structure in hydrophobic environments. researchgate.netresearchgate.net
Net ChargeLow positive charge (0 to +3) at neutral pH. conicet.gov.aracs.org
CompositionHigh content of hydrophobic amino acids. researchgate.netplos.org

The temporin family of peptides exhibits significant diversity across various genera of the Ranidae family of frogs. researchgate.netnih.gov These peptides have been isolated from numerous species of ranid frogs originating from both North America and Eurasia. researchgate.netresearchgate.net This wide distribution suggests an ancient origin and a crucial role in the host defense of these amphibians.

The specific amino acid sequences of temporins vary between different frog species, and even within a single species, multiple temporin variants can be found. mdpi.comresearchgate.net This molecular heterogeneity is believed to provide a broad defense against a wide range of pathogens. nih.gov For instance, temporins have been identified in frogs from genera such as Rana, Lithobates, Amolops, Hylarana, and Pelophylax. researchgate.netnih.gov

This compound, with the amino acid sequence FLPFFASLLGKLL, was isolated from the Florida bog frog, Lithobates okaloosae (formerly Rana okaloosae). nih.govcpu-bioinfor.orgimrpress.com This species also produces a related peptide, Temporin 1OLa (FLPFLKSILGKIL). nih.govcpu-bioinfor.org The variation in sequences, even between closely related peptides from the same species, highlights the evolutionary pressure for diversification within this peptide family.

Examples of Temporin Diversity in Ranid Frogs
TemporinAmino Acid SequenceSource Species (Genus)Reference
Temporin 1OLaFLPFLKSILGKILLithobates okaloosae nih.gov
This compoundFLPFFASLLGKLLLithobates okaloosae nih.gov
Temporin AFLPLIGRVLSGILRana temporaria plos.org
Temporin BLLPIVGNLLKSLLRana temporaria mdpi.com
Temporin LFVQWFSKFLGRILRana temporaria nih.gov
Temporin 1PFLPIVGKLLSGLLLithobates pipiens nih.gov
Temporin 1GdFILPLIASFLSKFLLithobates grylio nih.gov

Properties

bioactivity

Antimicrobial

sequence

FLPFFASLLGKLL

Origin of Product

United States

Isolation and Characterization of Temporin 1olb

Discovery and Source Organism: Lithobates okaloosae (formerly Rana okaloosae)

Temporin 1OLb was isolated from the skin secretions of the Florida Bog Frog, Lithobates okaloosae (formerly classified as Rana okaloosae). nih.gov This small frog is a rare species with a very limited geographic distribution, found only in a small region of the western Florida panhandle, specifically within Okaloosa, Santa Rosa, and Walton counties. animaldiversity.orgamphibiaweb.org The vast majority of its known populations reside on Eglin Air Force Base. amphibiaweb.orgresearchgate.net

The Florida Bog Frog is characterized by its small size, with adult males ranging from 34.8-45.8 mm and females from 38.2-48.8 mm in length. animaldiversity.org Its appearance is typically a yellow-green to brown color without conspicuous spots, and it possesses a light dorsolateral ridge on each side of its back. fnai.org A distinguishing feature is the significantly reduced webbing on its hind feet. animaldiversity.org

The specific habitat of Lithobates okaloosae consists of clear, shallow, and non-stagnant acidic seeps and seepage streams that originate from sandy uplands. fnai.orgnatureserve.org These environments are often associated with sphagnum moss and trees such as black titi or white cedar. fnai.org Due to its extremely narrow range and specific habitat requirements, the species is considered rare. animaldiversity.orgnatureserve.org The isolation of peptides like this compound typically involves a non-invasive method of mild transdermal electrical stimulation, which prompts the frog to release the contents of its granular skin glands. nih.gov The collected secretions are then purified and analyzed to identify individual peptides. nih.gov

Biosynthesis and Post-Translational Processing of this compound

The biosynthesis of this compound follows a pathway common to many amphibian skin antimicrobial peptides. The process begins with the ribosomal synthesis of a precursor protein, or prepropeptide, within the frog's granular skin glands. nih.govmdpi.com

Based on studies of other temporins, this precursor protein has a distinct structure. It starts with a signal peptide sequence, which directs the protein for secretion. Following the signal peptide is an acidic pro-region that precedes the sequence of the mature peptide. The mature temporin sequence itself is typically flanked by specific processing signals. A Lys-Arg (Lysine-Arginine) dipeptide sequence is commonly found immediately before the mature peptide sequence, serving as a recognition site for a proprotein convertase enzyme that cleaves the peptide from its precursor. nih.govmdpi.com

After this initial cleavage, the peptide undergoes crucial post-translational modifications. The precursor for most temporins, including likely that of this compound, terminates with a Glycine residue. This Glycine acts as the substrate for a series of enzymatic reactions that result in the amidation of the C-terminus of the final peptide. mdpi.comfrontiersin.org This C-terminal amidation is a hallmark of the temporin family and is critical for the biological activity of many of these peptides. nih.govnih.gov

Comparative Sequence Analysis of this compound within the Temporin Family

The temporin family is a diverse group of peptides that share common structural features but exhibit significant sequence variation. nih.gov They are generally short, between 8 and 17 amino acids long, and lack cysteine residues. nih.gov this compound is a 13-amino acid peptide with the sequence Phe-Leu-Pro-Phe-Phe-Ala-Ser-Leu-Leu-Gly-Lys-Leu-Leu (FLPFFASLLGKLL). nih.gov

Peptide NameSource OrganismAmino Acid Sequence
This compoundLithobates okaloosaeF L P F F A S L L G K L L
Temporin 1OLaLithobates okaloosaeF L P F L K S I L G K I L
Temporin ARana temporariaF L P L I G R V L S G I L
Temporin BRana temporariaL L P I V G N L L K S L L
Temporin LRana temporariaF V Q W F S K F L G R I L
Temporin 1PLithobates pipiensF L P I V G K L L S G L L
Temporin 1GdLithobates grylioF I L P L I A S F L S K F L

Molecular Mechanisms of Action of Temporin 1olb

Interaction with Microbial Membranes

The initial and most critical step in the action of many temporins is the interaction with the microbial cell membrane. nih.govconicet.gov.ar This interaction is driven by the peptide's amphipathic nature, possessing both hydrophobic and cationic regions that facilitate its association with the lipid bilayer. mdpi.com

Membrane Permeabilization and Disruption Modalities (e.g., Carpet-like Model, Toroidal Pore Formation)

The precise mechanism by which temporins, including potentially Temporin 1OLb, disrupt microbial membranes is a subject of ongoing research, with several models proposed. Unlike some larger antimicrobial peptides, the short length of temporins makes a simple barrel-stave pore model less likely. researchgate.netmdpi.com Instead, evidence points towards mechanisms that involve significant perturbation of the local membrane structure.

Carpet-like Model: In this model, the peptides accumulate on the surface of the microbial membrane, aligning parallel to the lipid bilayer, much like a carpet. mdpi.complos.orguniroma1.it Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and the eventual disintegration of the membrane. uniroma1.it This action is driven by electrostatic attraction to the negatively charged components of bacterial membranes. uniroma1.it Molecular dynamics simulations of related temporins, like Temporin B and L, show they spread on the membrane surface, interacting primarily with lipid head groups rather than inserting deeply. researchgate.net

Toroidal Pore Formation: This model suggests that after accumulating on the membrane surface, the peptides insert into the lipid bilayer, inducing a high degree of positive curvature strain. plos.orguniroma1.it This strain forces the membrane to bend back on itself, creating a pore where the water core is lined by both the peptides and the lipid head groups. mdpi.complos.orguniroma1.it This model allows for the translocation of the peptides into the cytoplasm. uniroma1.it Studies on temporins have shown that they can cause the leakage of fluorescent markers from lipid vesicles in a size-dependent manner, which supports the formation of pore-like structures rather than total membrane dissolution. researchgate.netnih.govresearchgate.net The pore structure is often described as disordered and dynamic. mdpi.comnih.gov

Lipid Extraction and Tubular Protrusions: Molecular dynamics simulations of Temporin B and L have revealed another potential mechanism. These short, hydrophobic peptides have a high capacity to extract lipids from the membrane. researchgate.netmdpi.com At higher concentrations, they can aggregate on the membrane surface, attracting and pulling lipids out of the bilayer to form tubule-like protrusions. mdpi.com This process significantly disrupts membrane integrity without necessarily forming a classic pore. mdpi.com

It is likely that the exact modality of membrane disruption by this compound may be a hybrid of these models or dependent on factors such as peptide concentration and the specific lipid composition of the target membrane.

Influence of Membrane Lipid Composition on Peptide Activity

The lipid composition of the microbial membrane plays a crucial role in modulating the activity of temporins. The outer membranes of Gram-negative bacteria, rich in lipopolysaccharide (LPS), and the high content of anionic phospholipids (B1166683) in bacterial membranes in general, are key factors.

Anionic Lipids: Bacterial membranes typically have a higher proportion of negatively charged phospholipids (e.g., phosphatidylglycerol (PG), cardiolipin) compared to the largely zwitterionic (neutral) membranes of mammalian cells. mdpi.comunimi.it This net negative charge facilitates the initial electrostatic attraction of cationic peptides like temporins. mdpi.com However, studies on Temporin L have shown that the presence of negatively charged lipids can sometimes inhibit the peptide's lytic power, suggesting a complex interplay. nih.govresearchgate.net Conversely, other studies on temporin analogues indicate a preference for anionic lipids, with phosphatidylinositol and cardiolipin (B10847521) identified as potential targets. unimi.it

Lipopolysaccharide (LPS): The LPS in the outer membrane of Gram-negative bacteria presents a significant interaction site. conicet.gov.arnih.gov Temporin L has demonstrated a strong affinity for LPS and its lipid A component. conicet.gov.arnih.gov This interaction is crucial for permeating the outer barrier to reach the inner plasma membrane. researchgate.net The antibacterial potency of Temporin L against E. coli increases in mutant strains with defective LPS, confirming that LPS can modulate activity. psu.edu

Zwitterionic Lipids and Cholesterol: Temporins can also perturb membranes composed of neutral, zwitterionic lipids like phosphatidylcholine (PC), which are common in eukaryotic cells. nih.govresearchgate.net However, the selectivity of many AMPs relies on the differences between microbial and host cell membranes. The presence of cholesterol in mammalian membranes often reduces the efficacy of AMPs by increasing membrane rigidity and reducing peptide binding.

Membrane ComponentTypical LocationInfluence on Temporin ActivityReference
Anionic Phospholipids (e.g., PG, Cardiolipin)Bacterial MembranesPromotes initial electrostatic attraction; can also modulate lytic power. mdpi.comnih.govunimi.it
Lipopolysaccharide (LPS)Gram-Negative Bacterial Outer MembraneActs as a primary binding site, crucial for permeating the outer membrane. conicet.gov.arnih.gov
Zwitterionic Phospholipids (e.g., PC)Eukaryotic & Bacterial MembranesCan be perturbed, but interactions are generally weaker than with anionic lipids. nih.govresearchgate.net
CholesterolEukaryotic MembranesGenerally reduces peptide activity by increasing membrane rigidity.[N/A]

Differential Interaction with Microbial vs. Host Cell Membranes (Selective Membranolysis)

A key feature of many antimicrobial peptides is their ability to selectively target microbial cells while exhibiting lower toxicity towards host (e.g., mammalian) cells. conicet.gov.arnih.gov This selectivity is fundamental to their potential as therapeutic agents.

The primary basis for this selectivity lies in the differing compositions of microbial and mammalian cell membranes. d-nb.info As mentioned, bacterial membranes are rich in anionic lipids, creating a strong electrostatic attraction for cationic peptides. mdpi.com In contrast, the outer leaflet of mammalian plasma membranes is predominantly composed of zwitterionic phospholipids, resulting in a weaker interaction. d-nb.info Furthermore, the high concentration of cholesterol in mammalian membranes is thought to stabilize the bilayer and inhibit the disruptive activities of many peptides. nih.gov

Temporin L, a close relative of this compound, has been shown to be less selective than other temporins, exhibiting hemolytic activity against human erythrocytes. psu.edunih.gov However, analogues of other temporins have been specifically designed to enhance selectivity. researchgate.net For instance, Temporin A shows minimal effect on eukaryotic cells. nih.gov The structural features of this compound, such as its charge and hydrophobicity, would ultimately determine its specific selectivity profile.

Intracellular Targets and Pathways Affected by Temporins (e.g., FtsZ Inhibition)

While membrane disruption is a primary mechanism, evidence suggests that temporins can also translocate across the microbial membrane and interact with intracellular targets, a mode of action that may contribute significantly to their bactericidal effects. nih.govunimi.it

One of the most significant intracellular targets identified for a temporin is the FtsZ protein. unimi.itnih.govresearchgate.net FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the division site, which is essential for cytokinesis. nih.gov

Studies on Temporin L have demonstrated that it can specifically bind to E. coli FtsZ, inhibiting its GTPase activity through a competitive inhibition mechanism. unimi.itnih.govresearchgate.net This interaction disrupts the formation of the divisome complex, preventing proper cell division and leading to the formation of long, filamentous bacterial cells, which ultimately results in cell death. unimi.itresearchgate.net The binding affinity of Temporin L to FtsZ is high, with a dissociation constant (Kd) reported to be in the nanomolar range. unimi.it As FtsZ is a highly conserved protein in bacteria and absent in humans, it represents an attractive target for developing novel antibiotics. nih.govresearchgate.net Analogues of Temporin L have been designed specifically to enhance this FtsZ-inhibiting activity. researchgate.netnih.gov

PeptideTargetMechanism of InhibitionResultReference
Temporin LFtsZ ProteinBinds to GTP binding site (Competitive Inhibition)Inhibition of GTPase activity, impairment of cell division, cell filamentation. unimi.itnih.govresearchgate.net
Temporin L Analogues (TRIL, TRILF)FtsZ ProteinImproved binding to FtsZEnhanced inhibition of FtsZ enzymatic and polymerization activities. researchgate.netnih.gov

Modulation of Microbial Cellular Processes Beyond Membrane Lysis

The action of temporins can extend beyond simple membrane lysis or the inhibition of a single intracellular target. Their interaction with the cell envelope and internal components can trigger a cascade of effects, modulating various cellular processes.

Furthermore, some studies indicate that temporins may not act via a purely lytic mechanism but rather through a non-membranolytic pathway that involves inhibiting the divisome machinery. unimi.itresearchgate.net This highlights a more complex mechanism where the peptide's primary role might be to interfere with specific cellular machinery, with membrane permeabilization being a secondary or synergistic effect. There is also the possibility that temporins could interfere with other intracellular processes, such as nucleic acid or protein synthesis, although this is less documented compared to FtsZ inhibition. mdpi.com

Structure Activity Relationship Sar Studies and Peptide Engineering of Temporin 1olb Analogues

Rational Design Principles for Temporin 1OLb Derivatives

The rational design of this compound analogues is guided by a fundamental understanding of the physicochemical properties that govern the activity of antimicrobial peptides. nsf.govfrontiersin.org Key principles involve the strategic manipulation of amino acid sequences to optimize the peptide's interaction with microbial membranes while minimizing off-target effects on host cells. nsf.govfrontiersin.org This process typically begins with an analysis of the parent peptide's structure and function to identify residues or regions critical for its biological activity. nsf.gov

A core principle in the design of this compound derivatives is the enhancement of their therapeutic index. This involves designing modifications that increase potency against target pathogens while simultaneously reducing cytotoxicity towards mammalian cells. nih.gov The overarching goal is to generate novel peptide sequences with superior therapeutic potential by establishing a clear correlation between structural modifications and biological outcomes. rsc.orgnih.gov

Impact of Amino Acid Substitutions on Antimicrobial Efficacy and Selectivity

For example, substituting neutral or hydrophobic residues with basic amino acids like lysine (B10760008) or arginine typically increases the peptide's net positive charge. frontiersin.org This modification can enhance the initial electrostatic attraction to negatively charged bacterial membranes, often leading to increased antimicrobial activity. frontiersin.org Conversely, substitutions that increase hydrophobicity, such as replacing a polar residue with a non-polar one, can enhance the peptide's ability to penetrate the lipid bilayer of membranes. frontiersin.org However, excessive hydrophobicity can also lead to increased hemolytic activity and cytotoxicity towards mammalian cells, thereby reducing selectivity. frontiersin.orgfrontiersin.org

Systematic substitution studies, such as alanine (B10760859) scanning, where each amino acid is replaced one by one with alanine, help to identify key residues essential for activity. For instance, in analogues of Temporin B, an alanine scan combined with the addition of lysine residues at the N-terminus resulted in a peptide with significantly improved activity against Gram-negative bacteria and reduced hemolytic activity. mdpi.com Similarly, studies on Temporin L have shown that single amino acid substitutions can dramatically alter its biological profile, in some cases abolishing antimicrobial activity while increasing lytic potential, likely due to altered self-association properties. nih.gov

The strategic substitution with non-proteinogenic amino acids, such as p-terbutylphenylalanine, has also been explored. In Temporin-SHf analogues, such a substitution was shown to improve antimicrobial activity, particularly against Gram-negative bacteria, even in the presence of salt and serum. researchgate.net These findings underscore the power of amino acid substitutions to fine-tune the biological properties of this compound and its related peptides.

Table 1: Impact of Amino Acid Substitutions on the Activity of Temporin Analogues

Parent PeptideAnalogueModificationEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
Temporin BTB_KKG6AAlanine scan + N-terminal Lysine additionImproved against Gram-negative bacteriaDecreased mdpi.com
Temporin L[DLeu9, DLys10]TLD-amino acid substitutionsMaintained against some strainsSignificantly reduced semanticscholar.org
Temporin-SHf[p-tBuF2, R5]SHfUnnatural amino acid substitutionImproved against Gram-negative bacteriaNot specified researchgate.net
Temporin ADTTyr10Serine to Tyrosine substitution at position 10Enhanced antiproliferative effectLow toxicity mdpi.com

Role of Peptide Charge, Hydrophobicity, and Amphipathicity in Activity

The antimicrobial activity of this compound and its analogues is intricately linked to a delicate balance of three key physicochemical properties: net positive charge, hydrophobicity, and amphipathicity. semanticscholar.orgmdpi.com These characteristics collectively govern the peptide's ability to selectively interact with and disrupt microbial membranes. mdpi.com

Peptide Charge: A net positive charge is a hallmark of many antimicrobial peptides, facilitating the initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgimrpress.com Increasing the positive charge, often by incorporating lysine or arginine residues, generally correlates with enhanced antimicrobial potency. mdpi.comimrpress.com For example, adding two lysine residues to a Temporin B analogue increased its net positive charge and significantly improved its antimicrobial activity. mdpi.com

Hydrophobicity: This property, determined by the proportion of non-polar amino acid residues, is crucial for the peptide's ability to partition into and traverse the hydrophobic core of the lipid bilayer. frontiersin.orgsemanticscholar.org An increase in hydrophobicity can lead to stronger membrane interactions and greater antimicrobial efficacy. frontiersin.org However, excessive hydrophobicity is often associated with a loss of selectivity and an increase in toxicity towards mammalian cells, which have zwitterionic (neutral) membranes. frontiersin.orgsemanticscholar.org Therefore, optimizing hydrophobicity is a critical aspect of designing effective and non-toxic temporin analogues.

Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt a structure with two distinct faces upon interacting with a membrane. frontiersin.org In an alpha-helical conformation, this amphipathic structure enables the peptide to lie parallel to the membrane surface, with its hydrophobic face inserting into the lipid core and its hydrophilic, charged face interacting with the lipid headgroups and aqueous environment. frontiersin.orgimrpress.com This interaction is fundamental to membrane perturbation and subsequent cell lysis. frontiersin.org The degree of amphipathicity, often quantified by the hydrophobic moment, is a key factor influencing both antimicrobial potency and hemolytic activity. frontiersin.org

Achieving a high therapeutic index requires a finely tuned balance of these three properties. A moderate level of hydrophobicity combined with a sufficient positive charge and a well-defined amphipathic structure is generally required for potent and selective antimicrobial activity. mdpi.comnih.gov

Chemical Modification Strategies (e.g., N-terminal lipidation, D-amino acid incorporation)

To overcome some of the inherent limitations of natural peptides, such as susceptibility to proteolysis, various chemical modification strategies have been applied to this compound and its analogues. nih.govfrontiersin.org These modifications aim to enhance stability, improve antimicrobial efficacy, and fine-tune selectivity. nih.govresearchgate.net

D-amino Acid Incorporation: Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases. nih.govfrontiersin.org A common strategy to increase proteolytic resistance is the substitution of one or more L-amino acids with their D-enantiomers. nih.govresearchgate.net Since proteases are stereospecific, peptides containing D-amino acids are less readily degraded, which can prolong their in vivo half-life. nih.govfrontiersin.org

In the context of temporins, the incorporation of D-amino acids has been shown to have complex effects on activity and structure. While enhancing stability, these substitutions can also alter the peptide's secondary structure. D-amino acids are known as helix-breakers and can disrupt the α-helical conformation that is often crucial for activity. researchgate.net However, strategic placement of D-amino acids can be beneficial. For example, in an analogue of Temporin L, the substitution of Leucine-9 and Lysine-10 with their D-isomers resulted in a peptide with a β-type conformation in membrane environments, in contrast to the α-helical structure of the parent peptide. semanticscholar.org This structural change led to efficient activity against both Gram-positive and Gram-negative bacteria without significant toxicity. semanticscholar.org Similarly, systematic D-amino acid substitutions in the helical domain of a Temporin L analogue were used to probe the relationship between helicity and biological activity, revealing that such modifications can significantly reduce hemolytic effects while preserving potent anti-Candida activity. researchgate.net

Table 2: Chemical Modification Strategies for Temporin Analogues

Parent Peptide AnalogueModification StrategySpecific ModificationKey OutcomeReference
Temporin L analogueLipidationN- or C-terminal lipid attachmentModulated self-assembly and target specificity researchgate.net
[Pro(3)]TLD-amino acid incorporationSystematic single D-amino acid substitutionsReduced hemolytic activity, preserved anti-Candida activity researchgate.net
Temporin L analogueD-amino acid incorporation[DLeu9, DLys10]TLAdopted β-conformation, broad-spectrum activity, low toxicity semanticscholar.org

Advanced Methodologies for Investigating Temporin 1olb

Peptide Synthesis and Purification Techniques

The production of Temporin 1OLb for research purposes relies on established chemical synthesis and purification methods, ensuring a high-purity product for detailed analysis.

Solid-Phase Peptide Synthesis (SPPS) : this compound and its analogues are typically synthesized using the Solid-Phase Peptide Synthesis (SPPS) method, often employing Fmoc/tBu chemistry. nih.govmdpi.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comchapman.edu Reagents such as HBTU, HOBt, and DIEA are commonly used as coupling agents to facilitate the formation of peptide bonds. nih.govrsc.org The use of ultrasound-assisted SPPS (US-SPPS) has also been reported for the synthesis of temporin analogues, which can enhance reaction efficiency. nih.gov After the full peptide sequence is assembled, it is cleaved from the resin using a strong acid cocktail, such as one containing trifluoroacetic acid (TFA). mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) : Following synthesis and cleavage from the resin, the crude peptide mixture is subjected to purification. mdpi.comrcsb.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this process. chapman.edurcsb.org This technique separates the target peptide from impurities based on hydrophobicity, yielding a highly purified product. rsc.orgrsc.org The purity of the final peptide is often verified by analytical HPLC and its identity confirmed by mass spectrometry (MS). chapman.edurcsb.org

Biophysical Characterization of Peptide-Membrane Interactions

To understand how this compound exerts its antimicrobial effects, researchers use various biophysical techniques to study its interactions with model membrane systems that mimic bacterial cell walls.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for examining the conformational changes of this compound upon interacting with membranes. biorxiv.orgbbk.ac.uk In an aqueous buffer solution, many temporin peptides, including this compound, typically exhibit a random coil structure. mdpi.comnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS), or lipid vesicles, they often fold into a more defined secondary structure. mdpi.comnih.govresearchgate.net

Table 1: Secondary Structure of Temporin Peptides in Different Environments as Determined by CD Spectroscopy

Temporin PeptideEnvironmentObserved Secondary StructureReference
Temporin LAqueous BufferRandom Coil mdpi.com
Temporin LLiposomesα-helical exlibrisgroup.com
Temporin AAqueous BufferUnordered mdpi.com
Temporin ATFE or SDSα-helical mdpi.com
Temporin-Ra / Temporin-RbAqueous SolutionDisordered nih.gov
Temporin-Ra / Temporin-RbMembrane models with negative net chargeα-helical nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound and its interactions with membrane mimetics like micelles. plos.orgnih.gov Solution-state NMR studies have been used to determine the three-dimensional structure of temporin peptides in environments such as SDS or DPC micelles, which mimic bacterial and eukaryotic membranes, respectively. plos.orgnih.gov

These studies reveal that in a membrane-like environment, this compound and its analogues typically adopt an amphipathic α-helical conformation. mdpi.complos.org For instance, NMR studies of Temporin L in LPS micelles showed it forms an antiparallel dimeric helical structure. nih.govnih.gov This amphipathic structure positions hydrophobic residues to interact with the lipid core of the membrane, while hydrophilic residues remain exposed to the aqueous environment. mdpi.com Furthermore, Saturation Transfer Difference (STD) NMR experiments can identify the specific amino acid residues of the peptide that are in close contact with the membrane surface, providing a detailed map of the binding interface. plos.orgnih.gov This level of detail is crucial for understanding the molecular basis of peptide-membrane recognition and subsequent disruption. stanford.edu

Fluorescence Spectroscopy for Membrane Binding and Permeabilization Assays

Membrane permeabilization is often assessed by monitoring the leakage of fluorescent dyes from lipid vesicles. nih.govnih.gov For example, a dye like SYTOX Green, which is fluorescent only when bound to nucleic acids, can be used. nih.gov If this compound disrupts the membrane of bacteria or vesicles containing the dye, the dye will enter, bind to DNA, and fluoresce, providing a quantitative measure of membrane permeabilization. nih.govresearchgate.net Another approach involves monitoring the leakage of entrapped fluorescent probes from large unilamellar vesicles (LUVs) upon addition of the peptide. nih.gov

Table 2: Fluorescence-Based Assays for Temporin-Membrane Interactions

Assay TypePrincipleInformation GainedExample TemporinReference
Tryptophan FluorescenceChanges in the emission spectrum of intrinsic Trp residues upon membrane binding.Peptide insertion into the hydrophobic membrane core.Temporin L exlibrisgroup.com
SYTOX Green UptakeFluorescence of SYTOX Green upon binding to intracellular nucleic acids after membrane permeabilization.Real-time monitoring of membrane disruption in bacteria.Temporin-1CEh nih.gov
Vesicle Leakage AssayRelease of entrapped fluorescent dyes (e.g., calcein) from liposomes.Quantification of peptide-induced membrane permeabilization.Temporin L analogues nih.gov
Laurdan GPMonitors changes in membrane fluidity by observing the spectral shift of the Laurdan probe.Effect of peptide on the physical state and order of the lipid bilayer.Temporin L analogues nih.gov

Atomic Force Microscopy (AFM) and Electron Microscopy (EM) for Membrane Disruption Visualization

Atomic Force Microscopy (AFM) and Electron Microscopy (EM) are powerful imaging techniques that provide direct visualization of the morphological changes induced by this compound on model membranes. ucl.ac.uknih.gov AFM allows for the imaging of supported lipid bilayers in near-physiological conditions with nanometer resolution. ucl.ac.uknih.gov This technique can capture the entire process of membrane disruption in real-time, from the initial binding of the peptide to the formation of pores or other membrane defects. rsc.org Studies on other antimicrobial peptides have used AFM to visualize the formation of pores, membrane thinning, and the extraction of lipids, providing mechanistic insights into how these peptides compromise membrane integrity. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the effect of temporins on whole bacterial cells or on lipid vesicles. mdpi.comnanoimages.com SEM provides detailed images of the cell surface, revealing changes such as membrane blebbing, roughening, or complete lysis. mdpi.comnih.gov TEM, on the other hand, allows for the examination of the internal structures of the cell, showing leakage of cytoplasmic contents or damage to intracellular organelles following peptide treatment. mdpi.comresearchgate.net These visualization techniques provide compelling evidence of the membrane-disruptive mechanism of action of temporin peptides. mdpi.com

Surface Plasmon Resonance (SPR) for Peptide-Membrane Affinity Studies

Surface Plasmon Resonance (SPR) is a label-free technique used to quantify the binding affinity and kinetics of the interaction between this compound and model membranes. memtein.com In a typical SPR experiment, a model membrane (such as a lipid bilayer) is immobilized on a sensor chip. A solution containing the peptide is then flowed over the surface. The binding of the peptide to the membrane causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

By analyzing the association and dissociation phases of the resulting sensorgram, key kinetic parameters can be determined, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). The K_D value is a measure of the binding affinity, with lower values indicating a stronger interaction. This quantitative data is essential for structure-activity relationship studies, helping to correlate changes in the peptide's sequence or structure with its ability to bind to target membranes.

Differential Scanning Calorimetry (DSC) for Membrane Thermotropic Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique employed to characterize the stability of biomolecules and to study the interactions between peptides and lipid membranes. malvernpanalytical.com The method measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. setaramsolutions.commt.com When applied to lipid vesicles, DSC can monitor the thermotropic phase behavior, specifically the transition from a gel-like, ordered state to a liquid-crystalline, disordered state, which occurs at a characteristic melting temperature (T_m_). malvernpanalytical.com

The interaction of an antimicrobial peptide like this compound with a model lipid membrane perturbs the lipid packing and alters its phase transition. By monitoring these changes, DSC provides valuable insights into the peptide's mechanism of action. The analysis of the DSC thermogram can reveal:

Shifts in T_m_ : A shift in the main phase transition temperature can indicate whether the peptide preferentially interacts with the gel or liquid-crystalline phase of the membrane.

Changes in Peak Broadness : A broadening of the transition peak suggests a decrease in the cooperativity of the lipid melting process, which is indicative of a disruption of the uniform lipid packing.

Enthalpy Changes (ΔH) : The enthalpy of the transition is related to the energy required to melt the lipid acyl chains. A change in this value upon peptide addition reflects the extent of perturbation of the lipid-lipid interactions.

For instance, studies on other members of the temporin family, such as Temporin-SHa and Temporin-SHc, have utilized DSC to probe their membrane interactions. nih.gov These experiments showed that the peptides interact differently with anionic lipid bilayers, suggesting that their charge and structure influence the membrane-disturbing mechanism. nih.gov Calorimetric data indicated that these peptides tend to reside at the interface between the hydrocarbon core and water of the lipid bilayer. nih.gov

Applying this technique to this compound would involve measuring its effect on multilamellar vesicles composed of different phospholipids (B1166683), such as zwitterionic lipids (e.g., POPC) to mimic eukaryotic membranes and anionic lipids (e.g., POPG) to mimic bacterial membranes. The resulting data would clarify the thermodynamics of its membrane interaction and its selectivity.

Table 1: Illustrative DSC Data on the Interaction of a Temporin Peptide with Model Lipid Vesicles

This table demonstrates the type of data obtained from a DSC experiment to characterize a peptide's interaction with different model membranes.

Lipid CompositionPeptide-to-Lipid RatioT_m (°C)Transition Peak Width (°C)ΔH (kcal/mol)Interpretation
DPPC (Zwitterionic)0 (Control)41.50.58.7Unperturbed membrane
DPPC (Zwitterionic)1:10041.21.08.5Minor interaction with neutral membranes
DPPC/DPPG (Anionic)0 (Control)40.80.68.2Unperturbed anionic membrane
DPPC/DPPG (Anionic)1:10038.52.56.8Strong interaction, destabilizing the gel phase
DPPC/DPPG (Anionic)1:5037.14.05.1Dose-dependent membrane perturbation

Computational Approaches and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, offer unparalleled, atom-level insights into the behavior of antimicrobial peptides and their interactions with biological membranes. ebsco.com MD simulations use classical mechanics to model the physical movements of atoms and molecules over time, allowing researchers to observe phenomena that are often difficult to capture experimentally. ebsco.comtorvergata.it These simulations can visualize molecular motion and predict how peptides like this compound fold, aggregate, and insert into lipid bilayers. ebsco.comtorvergata.it

For the temporin family, MD simulations have been instrumental in elucidating mechanisms of action. Studies on Temporin L, for example, have investigated its propensity to form α-helical structures in aqueous versus membrane environments, its aggregation state, and its orientation upon membrane insertion. torvergata.itnih.gov All-atom and coarse-grained MD simulations of Temporin B and Temporin L have revealed that the peptides fold into α-helices at the membrane surface and penetrate shallowly into the bilayer. mdpi.com These simulations also showed that the peptides can induce significant membrane morphological changes, such as the formation of tubular protrusions. mdpi.com

Furthermore, MD simulations can explain the synergistic activity observed between different temporins. Simulations of Temporin B and Temporin L together in a model membrane showed that they readily form hetero-oligomers, which may possess altered and more potent membrane-disrupting capabilities compared to homo-oligomers. nih.govkcl.ac.uk

For this compound, MD simulations would be a crucial tool to:

Predict its three-dimensional structure in water and in the presence of a lipid bilayer.

Identify the key residues involved in membrane binding and insertion.

Determine its preferred depth and orientation within a model bacterial membrane.

Simulate the process of pore formation or other membrane-disrupting events.

Understand its aggregation behavior on the membrane surface.

These computational insights provide a detailed molecular picture that complements experimental data and aids in the rational design of more effective peptide-based therapeutics.

Table 2: Application of Molecular Dynamics Simulations in Temporin Research

This table summarizes the key questions and insights that can be addressed by applying MD simulations to the study of this compound.

Research QuestionSimulation TypeKey Parameters MeasuredPotential Insights for this compound
Peptide Conformation All-Atom MD in WaterSecondary structure stability (α-helix, β-sheet), Radius of gyrationDetermine the native conformational ensemble of this compound in solution.
Membrane Binding & Insertion All-Atom or Coarse-Grained MD with Lipid BilayerPotential of Mean Force (PMF), Peptide orientation, Insertion depth, Residue-lipid contactsCharacterize the energy landscape of membrane association and identify critical residues for interaction.
Mechanism of Action Coarse-Grained MD with Lipid BilayerPore formation, Lipid displacement, Membrane thinning/thickeningElucidate how this compound disrupts membrane integrity (e.g., pore formation, carpet model).
Peptide Aggregation All-Atom or Coarse-Grained MDDimer/oligomer formation, Inter-peptide contacts, Cluster sizeInvestigate the tendency of this compound to self-assemble on the membrane surface, which can be crucial for its activity.

Mechanisms of Microbial Resistance to Antimicrobial Peptides

Intrinsic and Acquired Resistance Mechanisms in Bacteria

Bacterial resistance to antimicrobial agents is broadly categorized as intrinsic or acquired. uspharmacist.comumn.edu Intrinsic resistance is an innate characteristic of a bacterial species, encoded in its genome, and is independent of previous exposure to the antimicrobial agent. mdpi.comnih.gov This can involve features like a less permeable outer membrane, which is a common trait in Gram-negative bacteria that provides a natural barrier against certain large antimicrobial molecules. nih.govopenmicrobiologyjournal.com

Acquired resistance, on the other hand, is the development of resistance in previously susceptible bacteria. uspharmacist.comumn.edu This occurs through genetic mutations or the acquisition of resistance-conferring genes from other bacteria via horizontal gene transfer (e.g., transformation, transduction, or conjugation). umn.eduwikipedia.org These acquired traits can lead to several resistance strategies, including:

Modification of the drug target: Alterations in the bacterial structures that the antimicrobial peptide targets can prevent the peptide from binding effectively. reactgroup.org

Drug inactivation: Bacteria may produce enzymes that degrade or modify the antimicrobial peptide, rendering it inactive. nih.govwikipedia.org

Active drug efflux: Bacteria can develop or enhance the activity of efflux pumps that actively transport the antimicrobial peptide out of the cell, preventing it from reaching its intracellular target. nih.govreactgroup.org

For instance, methicillin-resistant Staphylococcus aureus (MRSA) has acquired resistance to methicillin (B1676495) through the mecA gene, which alters the penicillin-binding protein targeted by the antibiotic. frontiersin.org Similarly, resistance to polymyxins, a class of cationic antimicrobial peptides, often involves modifications of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which reduces the peptide's ability to bind to the bacterial surface. nih.govfrontiersin.org

Adaptive Responses of Microorganisms to Temporin Exposure

Microorganisms can exhibit adaptive responses upon exposure to antimicrobial peptides like temporins, which involve temporary changes in gene and protein expression. uniroma1.it This "priming" can lead to increased tolerance to subsequent, more severe stress. frontiersin.org Such adaptive prediction provides a fitness advantage by preparing the microbe for an impending threat. nih.govmcgill.ca

Studies have shown that gradual and prolonged exposure of bacteria to sub-lethal concentrations of antibiotics can promote the overexpression of efflux pumps, leading to increased resistance not only to the specific antibiotic but also to other unrelated compounds, a phenomenon known as multi-drug resistance (MDR). openmicrobiologyjournal.com In the context of temporins, the diversity of these peptides secreted by frogs is thought to be a natural strategy to minimize the development of resistance to any single peptide. nih.gov

The specific adaptive responses of bacteria to Temporin 1OLb are not yet extensively detailed in the available literature. However, general microbial adaptation strategies to environmental stressors like antimicrobial agents include:

Alterations in cell shape: Changes in bacterial morphology can contribute to antibiotic adaptation. ntu.ac.uk

Biofilm formation: The formation of biofilms creates a protective matrix that can shield bacteria from antimicrobial agents. ntu.ac.uk

Metabolic adjustments: Microbes can regulate their metabolic processes to counteract the stress induced by antimicrobials. ntu.ac.uk

Cross-Resistance Patterns with Conventional Antibiotics

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to another, often due to a shared resistance mechanism. Studies on various temporins and other antimicrobial peptides have revealed complex cross-resistance patterns.

For example, research on Staphylococcus aureus evolved in the presence of different AMPs showed that cross-resistance to temporin was common. nih.govbiorxiv.org This suggests that the mechanism developed to resist one AMP can be effective against temporin as well. Conversely, temporin-evolved strains sometimes showed increased sensitivity to other AMPs like pexiganan, a phenomenon known as collateral sensitivity. nih.govbiorxiv.org This lack of a fitness cost in temporin-resistant strains could lead to their selection, inadvertently making them more susceptible to other agents. biorxiv.org

The table below summarizes findings on cross-resistance and collateral sensitivity from a study involving S. aureus evolved with different antimicrobial peptides.

Evolved StrainCross-Resistance/Sensitivity to TemporinCross-Resistance/Sensitivity to Pexiganan
Temporin-evolved -Increased Sensitivity nih.govbiorxiv.org
Melittin-evolved Cross-resistance nih.gov-
Pexiganan-evolved --

Data derived from studies on antimicrobial peptide resistance evolution. nih.govbiorxiv.org

The frequent evolution of cross-resistance towards temporin suggests that its efficacy in combination therapies might be limited if the partner drug is susceptible to the same resistance mechanism. nih.govbiorxiv.org

Strategies to Mitigate Resistance Development (e.g., Synergy with other agents)

Several studies have highlighted the synergistic potential of temporins with other antimicrobial agents:

Combination with other temporins: Temporin L has been shown to act synergistically with Temporin A and Temporin B against Gram-negative bacteria. nih.govbiorxiv.org This synergy is attributed to Temporin L's ability to prevent the self-aggregation of Temporin A and B in the lipopolysaccharide (LPS) layer, thereby facilitating their transit across the outer membrane to their target in the cytoplasmic membrane. nih.gov The combination of Temporin B and Temporin L also enhances the cooperativity of their antibacterial activity against MRSA. nih.gov

Combination with conventional antibiotics: Temporin A has demonstrated synergistic activity with the antibiotic imipenem (B608078) against Staphylococcus sepsis in animal models. plos.org Similarly, combinations of temporins with antibiotics like gentamicin (B1671437) have been explored to combat biofilm formation by bacteria such as S. aureus and Pseudomonas aeruginosa. mdpi.com

Development of peptide analogues: Modifying the structure of temporins can improve their activity and spectrum. For instance, adding lysine (B10760008) residues to Temporin B created an analogue (TB-YK) that acts synergistically with Temporin A against both Gram-positive and Gram-negative bacteria. plos.org

The table below provides examples of synergistic combinations involving temporins.

TemporinSynergistic Partner(s)Target Organism(s)Observed Effect
Temporin L Temporin A, Temporin BGram-negative bacteriaOvercomes resistance imposed by the LPS layer. nih.gov
Temporin L Temporin BEMRSA-15Enhanced cooperativity of antibacterial activity. nih.gov
Temporin A ImipenemStaphylococcus aureusReduced lethality and bacterial growth in a mouse model. plos.org
Temporin A Temporin B analogue (TB-YK)Gram-positive and Gram-negative bacteriaSynergistic antimicrobial and anti-inflammatory activity. plos.org

These strategies highlight the potential of combination therapies and peptide engineering to overcome the challenge of microbial resistance to this compound and other antimicrobial peptides.

Emerging Research and Preclinical Development Horizons for Temporin 1olb and Analogues

Integration of Temporins into Novel Antimicrobial Materials and Coatings

The proliferation of pathogenic bacteria on surfaces, particularly in clinical settings, is a major cause of nosocomial infections. researchgate.net Coating surfaces with antimicrobial agents represents a promising strategy to combat this issue. Antimicrobial peptides like temporins are excellent candidates for this application due to their rapid, membrane-disrupting mechanism of action, which is less likely to induce bacterial resistance compared to conventional antibiotics. researchgate.netmdpi.com

Research has focused on covalently immobilizing temporin analogues onto various surfaces to create biocidal and anti-adhesive materials. In one study, temporin-SHa and its analogues were successfully grafted onto modified gold surfaces. mdpi.com These functionalized surfaces demonstrated significant antibacterial activity, achieving an 80% to 90% killing efficiency against the Gram-positive bacterium Listeria ivanovii. mdpi.com Interestingly, using the D-enantiomer of a temporin analogue not only increased the antibacterial activity but also reduced bacterial adhesion by 50%. mdpi.com This suggests that the stereochemistry of the peptide is a crucial factor in the design of antimicrobial coatings. The ability of these grafted peptides to retain their activity highlights their potential for developing materials that can prevent biofilm formation on medical devices and other critical surfaces. researchgate.net The combination of nanotechnology with temporins could offer a powerful alternative for treating infections caused by resistant pathogens. conicet.gov.ar

Adjuvant Potential in Combination Therapies with Conventional Antibiotics

A significant area of temporin research involves their use as adjuvants to enhance the efficacy of conventional antibiotics. frontiersin.org This strategy can reduce the required dose of both the peptide and the antibiotic, potentially lowering costs and mitigating the development of resistance. mdpi.comfrontiersin.org

Temporins have demonstrated remarkable synergistic interactions with a variety of antibiotics against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, Temporin L has been shown to act synergistically with the β-lactam antibiotics piperacillin (B28561) and imipenem (B608078) against E. coli. nih.gov In rat models of septic shock, the combination of Temporin L with these antibiotics resulted in higher survival rates and a significant reduction in plasma endotoxin (B1171834) levels compared to treatment with the antibiotics alone. nih.govresearchgate.net Similarly, Temporin A shows synergy with multiple antibiotics, including imipenem, ceftazidime, and polymyxin (B74138) E against Pseudomonas aeruginosa, and with linezolid (B1675486) against Staphylococcus epidermidis. mdpi.comnih.gov

The synergistic effect is not limited to combinations with traditional antibiotics. Different temporin peptides can also act synergistically with each other. plos.org For example, Temporin A and Temporin B, when combined with Temporin L, exhibit enhanced activity against Gram-negative bacteria, a class of pathogens against which they are individually less effective. plos.orgbiorxiv.org This synergy is believed to be a natural strategy employed by frogs, which secrete a cocktail of different AMPs to maximize their defense against a wide range of microbes. nih.govresearchgate.net

Table 1: Synergistic Activity of Temporins with Conventional Antibiotics

TemporinAntibioticTarget PathogenObserved EffectReference
Temporin LPiperacillinE. coliSynergistic antibacterial activity; reduced endotoxin levels in vivo. nih.gov
Temporin LImipenemE. coliSynergistic antibacterial activity; improved survival rates in rat sepsis models. nih.govresearchgate.net
Temporin AImipenemP. aeruginosa, E. faecalisSynergistic activity; improved survival in mouse sepsis model. mdpi.comnih.gov
Temporin ACeftazidimeP. aeruginosa, S. aureusDemonstrated synergy. mdpi.comnih.gov
Temporin AGentamicin (B1671437)S. aureus, P. aeruginosa (biofilm)Enhanced antibacterial activity against biofilms. mdpi.comnih.gov
Temporin ALinezolidS. epidermidisDemonstrated synergy in a subcutaneous rat pouch model. mdpi.comnih.gov

Peptide Hybridization and Chimeric Peptide Design for Enhanced Properties

Modifying the primary structure of temporins through amino acid substitution, truncation, or hybridization is a key strategy to enhance their antimicrobial potency and therapeutic index. frontiersin.org These modifications aim to balance key physicochemical properties like hydrophobicity, cationicity, and helicity to improve activity against target pathogens while minimizing toxicity to host cells. mdpi.comfrontiersin.org

Numerous analogues of various temporins have been designed and studied. For example, analogues of Temporin 1CEb were created by increasing the net positive charge through lysine (B10760008) additions, resulting in a peptide (L-K6) with potent activity against Gram-negative and Gram-positive bacteria and significantly reduced hemolytic activity. mdpi.com Similarly, modifying Temporin A by replacing serine with tyrosine at position 10 resulted in an analogue with improved antibacterial properties. mdpi.com The truncation of the Temporin-FL sequence yielded two analogues: one with enhanced antimicrobial efficiency but also higher cytotoxicity (Temporin-FLa), and another with lower potency but also lower toxicity (Temporin-FLb). frontiersin.org

Hybrid peptides, which combine sequences from different AMPs, have also been developed. A well-known example is a hybrid of cecropin (B1577577) A and temporin A, which demonstrated notable antifungal properties. conicet.gov.ar Another approach involves creating chimeric peptides through strategic substitutions. An engineered analogue of Temporin L (eTL) was further modified using hydrocarbon stapling to lock the peptide into an α-helical conformation, which resulted in analogues with equal or better antibacterial activity compared to the parent peptide, including against methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Examples of Temporin Analogues and Hybrids with Modified Properties

Parent PeptideModification StrategyResulting Analogue/HybridEnhanced PropertyReference
Temporin 1CEbIncreased positive charge (Lysine addition)L-K6Increased activity against Gram-positive/negative bacteria; reduced hemolysis. mdpi.com
Temporin LSubstitution (Gln to Arg)(Arg³)TLImproved bactericidal activity against P. aeruginosa. asm.org
Temporin-FLTruncationTemporin-FLaEnhanced antimicrobial and antibiofilm activity. frontiersin.org
Temporin AHybridizationCecropin A-Temporin A hybridAntifungal properties. conicet.gov.ar
Temporin 1TbSequence modificationTB_L1FKBroader spectrum of activity; stronger antibiofilm potential. frontiersin.orgnih.gov
Temporin LHydrocarbon staplingeTL [5-9]Potent antibacterial activity (including MRSA); non-cytotoxic and serum stable. nih.gov

Immunomodulatory Effects of Temporins

Beyond their direct microbicidal action, many antimicrobial peptides, including temporins, possess significant immunomodulatory capabilities. conicet.gov.arfrontiersin.org These host defense peptides can modulate the innate immune response, which is a crucial aspect of their therapeutic potential, especially in the context of severe infections and sepsis. asm.orgfrontiersin.org

A key immunomodulatory property of some temporins is their ability to bind and neutralize lipopolysaccharide (LPS), the endotoxin found in the outer membrane of Gram-negative bacteria. nih.gov LPS is a potent trigger of the inflammatory cascade that can lead to septic shock. nih.gov Temporin L has been shown to bind directly to LPS, and its bactericidal activity is inhibited in the presence of free LPS, confirming this affinity. nih.gov This anti-endotoxin activity is highly significant, as it can dampen the excessive inflammatory response that is often exacerbated by conventional antibiotic treatments that cause bacterial lysis and massive LPS release. nih.govrepec.org

Studies with analogues have sought to enhance this property. For example, an analogue of Temporin L, Q3K-TempL, demonstrated a significantly higher ability to neutralize LPS and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages compared to the parent peptide. asm.org Other temporins have been shown to have chemotactic activities and can influence the differentiation and recruitment of immune cells like macrophages and mast cells. conicet.gov.arfrontiersin.org This dual function—killing pathogens directly while beneficially modulating the host's immune response—makes temporins and their analogues compelling candidates for novel anti-infective and anti-sepsis therapies. nih.govasm.org

Potential in Veterinary Medicine and Agricultural Applications

The rise of antibiotic resistance is a critical issue not only in human medicine but also in veterinary medicine and agriculture. nih.gov Antimicrobial peptides are being explored as a promising alternative to conventional antibiotics for treating infectious diseases in animals and protecting crops. nih.govijbiotech.com Their broad-spectrum activity and novel mechanisms of action make them attractive candidates for these fields. nih.govijbiotech.com

Several studies have highlighted the potential of AMPs in veterinary applications, with some now in clinical use or advanced trials for conditions like bovine mastitis. frontiersin.org Frog-derived peptides, including temporins, are of particular interest. nih.gov The peptide pDB-1 has shown protective effects against respiratory pathogens in piglets, and other AMPs have been used to control inflammatory responses to bacterial infections in livestock. nih.gov

In agriculture, the search for environmentally friendly methods to control plant pathogens is urgent. repec.org A study investigating the in vitro activity of a temporin analogue named Temporizina against several filamentous fungi with agricultural relevance demonstrated its potential as a biofungicide. repec.org Although its activity was less potent than other tested peptides in that specific study, the fact that it was evaluated indicates the recognized potential of the temporin family. The development of AMPs for agricultural use could lead to new, sustainable strategies for controlling plant diseases caused by pathogenic or mycotoxigenic fungi like Fusarium oxysporum and Aspergillus niger. repec.org

Table 3: Antifungal Activity of a Temporin Analogue Against Agriculturally Relevant Fungi

PeptideFungal SpeciesRelevanceReference
TemporizinaAlternaria solaniPlant pathogen repec.org
Colletotrichum gloesporioidesPlant pathogen repec.org
Fusarium oxysporumPlant pathogen repec.org
Aspergillus nigerMycotoxigenic fungus repec.org

Q & A

Q. How should conflicting interpretations of this compound’s phylogenetic clustering be resolved in publications?

  • Methodological Answer : Use bootstrapping (≥1000 replicates) in phylogenetic tree construction (e.g., MEGA software) to assess node reliability. Acknowledge limitations of sequence-based clustering versus functional assays. Provide accession codes for raw sequencing data in public repositories (e.g., GenBank) to enable independent verification .

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